Chiral Identity and Quality Control: Defined Specific Rotation for (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride
The (R)-(-)-enantiomer of 2,3-diaminopropionic acid hydrochloride has a well-defined specific rotation that serves as a critical quality control parameter to distinguish it from its (S)-(+)-enantiomer and the racemate. According to vendor technical specifications, the optical rotation for the (R)-(-)-form is [α]20/D = -20.0° to -26.0° (C=2, 1 mol/L HCl) . This contrasts with the expected positive rotation of the L-enantiomer and a near-zero rotation for a true racemic mixture. This specification is essential for procurement to ensure the correct stereoisomer is being sourced for stereoselective synthesis.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]20/D = -20.0° to -26.0° (C=2, 1 mol/L HCl) |
| Comparator Or Baseline | (S)-(+)-2,3-Diaminopropionic Acid Hydrochloride (expected positive rotation); Racemic DL-2,3-Diaminopropionic Acid Hydrochloride (expected rotation ~0°) |
| Quantified Difference | Sign opposite to (S)-enantiomer; magnitude >0° for pure enantiomer |
| Conditions | Measurement at 20°C, concentration 2 g/100mL in 1 mol/L HCl |
Why This Matters
Confirmation of the correct stereoisomer via specific rotation is a fundamental quality assurance step, as the opposite enantiomer or a racemate can lead to failed syntheses or inactive biological compounds.
